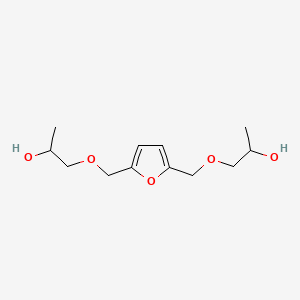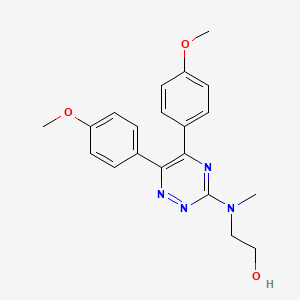
3-(Hydroxymethyl)phenethyl furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)phenethyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxymethyl and phenethyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 3-(hydroxymethyl)phenethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)phenethyl furan-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenethyl furan-3-carboxylate.
Reduction: 3-(Hydroxymethyl)phenethyl furan-3-carbinol.
Substitution: Various substituted phenethyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)phenethyl furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-carboxylic acid: A simpler derivative with a carboxyl group directly attached to the furan ring.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group attached to the furan ring but lacks the phenethyl group.
Phenethyl furan-3-carboxylate: Similar structure but without the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)phenethyl furan-3-carboxylate is unique due to the presence of both hydroxymethyl and phenethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)phenyl]ethyl furan-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c15-9-12-3-1-2-11(8-12)4-7-18-14(16)13-5-6-17-10-13/h1-3,5-6,8,10,15H,4,7,9H2 |
Clave InChI |
GTEOIQHZVJFDOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CO)CCOC(=O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/no-structure.png)
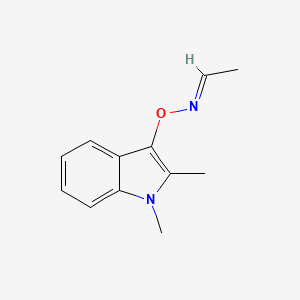
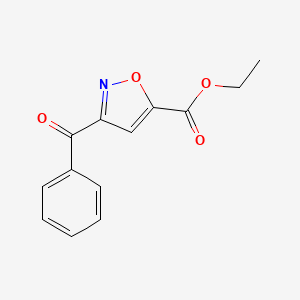
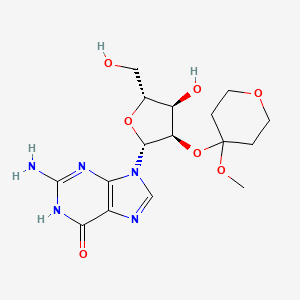
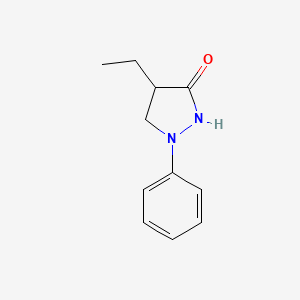
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
